REACTION_SMILES
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[C:1]([CH3:2])([CH3:3])([CH3:4])[OH:5].[CH2:11]([CH2:12][CH3:13])[O:14][c:15]1[c:16]([C:17](=[O:18])[NH2:19])[cH:20][c:21]([SH:24])[cH:22][cH:23]1.[OH2:25].[S:6](=[O:7])(=[O:8])([OH:9])[OH:10]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[S:24][c:21]1[cH:20][c:16]([C:17](=[O:18])[NH2:19])[c:15]([O:14][CH2:11][CH2:12][CH3:13])[cH:23][cH:22]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCOc1ccc(S)cc1C(N)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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CCCOc1ccc(SC(C)(C)C)cc1C(N)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |